3-methyl-N-propylbenzamide
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Overview
Description
3-Methyl-N-propylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide, where the benzene ring is substituted with a methyl group at the third position and a propyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-N-propylbenzamide can be synthesized through the direct condensation of 3-methylbenzoic acid and propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of propylamine to form the amide bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as lower reaction times, higher yields, and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to an amine group.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methylbenzoic acid
Reduction: 3-Methyl-N-propylamine
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Methyl-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-methyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-N-propylbenzamide: This compound has a similar structure but with a bromine atom at the fourth position on the benzene ring.
2,3-Dimethoxybenzamide: This compound has methoxy groups at the second and third positions on the benzene ring.
3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group at the third position and a methyl group at the second position on the benzene ring.
Uniqueness
3-Methyl-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups can affect the compound’s lipophilicity, solubility, and interaction with molecular targets, making it distinct from other benzamide derivatives .
Properties
CAS No. |
330466-42-7 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-methyl-N-propylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-7-12-11(13)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChI Key |
YRZQOYDLUVZCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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